molecular formula C21H13BrN2O4 B4641109 N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No. B4641109
M. Wt: 437.2 g/mol
InChI Key: PNXSTRSBCBCXTI-UHFFFAOYSA-N
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Description

Benzoxazoles and benzodioxoles are important heterocyclic compounds with significant relevance in pharmaceutical chemistry due to their broad spectrum of biological activities. The synthesis and study of such compounds, including variations like "N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide," contribute to understanding their chemical behavior, structure-activity relationships, and potential applications.

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and coupling methodologies. For instance, the Suzuki-Miyaura reaction is a notable method for constructing benzoxazole frameworks, allowing for the introduction of various substituents into the benzoxazole core (Ikemoto et al., 2005). Similarly, modifications at the amide and halogenated phenyl segments of benzoxazoles can be achieved through direct functionalization strategies, enhancing their chemical diversity and potential biological activity (Thakral et al., 2022).

Molecular Structure Analysis

Spectroscopic methods, including FT-IR, NMR, and X-ray crystallography, are fundamental in characterizing benzoxazole derivatives. These techniques provide detailed information about the molecular structure, confirming the identity of synthesized compounds and elucidating their geometric parameters. For example, X-ray diffraction studies have confirmed the structure of closely related compounds, highlighting their crystalline arrangements and intermolecular interactions (Anuradha et al., 2014).

properties

IUPAC Name

N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O4/c22-14-4-1-12(2-5-14)21-24-16-10-15(6-8-17(16)28-21)23-20(25)13-3-7-18-19(9-13)27-11-26-18/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXSTRSBCBCXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide
Reactant of Route 6
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N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,3-benzodioxole-5-carboxamide

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